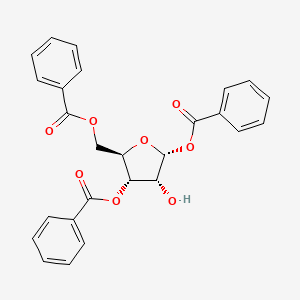

1,3,5-Tri-O-benzoyl-a-D-ribofuranose

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHVPBKTTFVAQF-PIXQIBFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294785 | |

| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22224-41-5 | |

| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22224-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,3,5-Tri-O-benzoyl-a-D-ribofuranose: A Key Intermediate in Nucleoside Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tri-O-benzoyl-a-D-ribofuranose is a crucial protected carbohydrate intermediate in the field of medicinal chemistry and drug development. Its strategic use of benzoyl protecting groups allows for selective modifications at the C2 position of the ribofuranose ring, making it an essential building block for the synthesis of a wide array of nucleoside analogues. These synthetic nucleosides are the cornerstones of numerous antiviral and anticancer therapies. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a white crystalline powder. The benzoyl groups serve as effective protecting groups for the hydroxyl functions at the C1, C3, and C5 positions of the D-ribofuranose moiety, rendering the molecule stable under various reaction conditions while allowing for chemical manipulation at the free C2 hydroxyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22224-41-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₂₆H₂₂O₈ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 462.45 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline powder | --INVALID-LINK-- |

| Melting Point | 127 - 142 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | ≥ 98% (HPLC) | --INVALID-LINK-- |

| Storage Conditions | 2°C - 8°C | --INVALID-LINK-- |

Table 2: Spectroscopic Data for a Related Compound: 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

| Data Type | Key Features | Reference |

| ¹H NMR | Anomeric proton at δ 5.8–6.2 ppm (doublet), benzoyl protons at δ 7.4–8.0 ppm (multiplet), ribose protons at δ 4.0–5.2 ppm (multiplet). | --INVALID-LINK-- |

| ¹³C NMR | Benzoyl carbonyl carbons at δ 165–170 ppm. | --INVALID-LINK-- |

| Mass Spectrometry | Molecular ion peaks consistent with the molecular formula. For C₂₇H₂₄O₈ (the methylated analogue), m/z 476.5. | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the benzoylation of D-ribose. The following is a representative protocol based on established chemical principles for the protection of carbohydrates.

Materials:

-

D-ribose

-

Pyridine (anhydrous)

-

Benzoyl chloride

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Suspend D-ribose in a mixture of anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred suspension. The amount of benzoyl chloride should be in stoichiometric excess to ensure complete benzoylation of the hydroxyl groups.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Dilute the mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Application in Nucleoside Synthesis: A General Workflow

This compound is a versatile starting material for the synthesis of various nucleoside analogues. A key strategy involves the modification of the C2 hydroxyl group, followed by the introduction of a nucleobase at the anomeric C1 position.

Workflow:

-

Modification at C2: The free hydroxyl group at the C2 position can be oxidized to a ketone or subjected to other modifications. For instance, oxidation with a mild oxidizing agent like Dess-Martin periodinane can yield the corresponding 2-ketoribose derivative.

-

Glycosylation: The modified ribofuranose derivative is then coupled with a silylated nucleobase (e.g., persilylated uracil) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction, often a variation of the Vorbrüggen glycosylation, forms the N-glycosidic bond.

-

Deprotection: The benzoyl protecting groups are subsequently removed under basic conditions, typically using sodium methoxide in methanol, to yield the final nucleoside analogue.

Role in Drug Development

The significance of this compound in drug development lies in its utility for creating modified nucleosides that can act as antiviral or anticancer agents. --INVALID-LINK-- By serving as a scaffold, it allows for the introduction of various functional groups at the C2 position, which can enhance the therapeutic properties of the resulting nucleosides, such as increased metabolic stability or improved binding to viral enzymes.

A notable example of a drug whose synthesis can involve intermediates derived from protected ribose is Remdesivir. While the commercial synthesis of Remdesivir has evolved through several generations, early synthetic strategies often rely on protected ribose derivatives to construct the core nucleoside structure. The synthesis of the C-nucleoside core of Remdesivir involves the coupling of a protected ribonolactone with the pyrrolo[2,1-f][1][2][3]triazine base.

Visualizations

Caption: General workflow for nucleoside synthesis starting from this compound.

Conclusion

This compound is an indispensable tool in the arsenal of medicinal chemists. Its well-defined chemical properties and reactivity make it a reliable and versatile starting material for the stereocontrolled synthesis of complex nucleoside analogues. The continued exploration of new synthetic methodologies employing this key intermediate will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy against a range of diseases.

References

An In-depth Technical Guide to 1,3,5-Tri-O-benzoyl-α-D-ribofuranose: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, a pivotal intermediate in the synthesis of therapeutic nucleoside analogues. This document details its chemical structure, physicochemical properties, and its critical role in the development of antiviral and anticancer agents.

Chemical Structure and Properties

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a protected derivative of D-ribose, a central component of RNA. The benzoyl groups at the 1, 3, and 5 positions serve as protecting groups, preventing unwanted reactions at these hydroxyl functionalities and allowing for selective modifications at the 2-position of the ribofuranose ring.[1] This strategic protection is instrumental in the stereoselective synthesis of nucleoside analogues with desired biological activities.[1]

Below is a visualization of the chemical structure of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

Caption: Chemical structure of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₂O₈ | [2] |

| Molecular Weight | 462.45 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 138-142 °C | [3] |

| Optical Rotation | +82.0 to +88.0 deg (c=1, CHCl₃) | [4] |

| Purity | ≥ 98% (HPLC) | [2] |

| CAS Number | 22224-41-5 | [2] |

Spectroscopic Data

Note: The following data is for the related compound 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose and should be used for comparative purposes.

| Spectroscopic Data | Key Features |

| ¹H NMR (in CDCl₃) | Signals corresponding to benzoyl protons are expected in the aromatic region (δ 7.3-8.1 ppm). The anomeric proton (H-1) typically appears as a doublet. Protons of the ribofuranose ring are expected between δ 4.0 and 6.0 ppm. |

| ¹³C NMR (in CDCl₃) | Carbonyl carbons of the benzoyl groups are expected around δ 165 ppm. Signals for the ribofuranose ring carbons would appear between δ 60 and 100 ppm. Aromatic carbons from the benzoyl groups would be observed between δ 128 and 134 ppm. |

| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak [M]+ or adducts such as [M+Na]+. A characteristic fragment ion at m/z 105, corresponding to the benzoyl cation (C₆H₅CO⁺), is typically observed. |

Role in Drug Development

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a cornerstone intermediate in the synthesis of a wide array of nucleoside analogues that form the basis of many antiviral and anticancer therapies.[2][5] The strategic placement of the benzoyl protecting groups allows for precise chemical modifications, particularly at the 2'-position of the ribose sugar, which is crucial for the biological activity of many nucleoside drugs.[1]

The general workflow for the synthesis of nucleoside analogues using this intermediate is depicted below.

Caption: Generalized synthetic pathway for nucleoside analogues.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and characterization of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. These are intended as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

The synthesis is typically a multi-step process starting from D-ribose. A common strategy involves the initial formation of a methyl ribofuranoside, followed by benzoylation and subsequent removal of the methyl group to yield the target compound.

Materials:

-

D-ribose

-

Anhydrous methanol

-

Acetyl chloride or dry HCl gas

-

Pyridine (anhydrous)

-

Benzoyl chloride

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Formation of Methyl Ribofuranoside: D-ribose is dissolved in anhydrous methanol and treated with a catalytic amount of acetyl chloride or dry HCl gas at 0°C to room temperature. The reaction is stirred for several hours until TLC analysis indicates the consumption of the starting material. The reaction is then neutralized, and the solvent is removed under reduced pressure.

-

Benzoylation: The crude methyl ribofuranoside is dissolved in anhydrous pyridine and cooled to 0°C. Benzoyl chloride is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then poured into ice-water and extracted with dichloromethane. The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.

-

Anomeric Mixture Separation (if necessary): The benzoylation step may produce a mixture of α and β anomers. These can often be separated by column chromatography.

-

Characterization: The structure of the purified 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is confirmed by NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

Data Analysis:

-

¹H NMR: Identify the signals for the aromatic protons of the benzoyl groups (typically in the range of 7.3-8.1 ppm). The anomeric proton (H-1) is a key diagnostic signal and its chemical shift and coupling constant can confirm the α-configuration. The remaining ribose protons will appear in the region of 4.0-6.0 ppm.

-

¹³C NMR: Identify the carbonyl carbons of the benzoyl groups (around 165 ppm). The anomeric carbon (C-1) will also be a key diagnostic signal. The other ribose carbons will be in the range of 60-90 ppm. The aromatic carbons will appear between 128 and 134 ppm.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Analysis:

-

Identify the molecular ion peak, which may appear as [M+H]⁺, [M+Na]⁺, or other adducts depending on the ionization conditions.

-

Look for characteristic fragment ions. A prominent peak at m/z 105, corresponding to the benzoyl cation, is a strong indicator of the presence of benzoyl groups.

Conclusion

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a fundamentally important molecule in the field of medicinal chemistry. Its well-defined structure and the strategic placement of protecting groups make it an invaluable building block for the synthesis of a vast number of nucleoside analogues. A thorough understanding of its properties and the experimental procedures for its synthesis and characterization is essential for researchers and professionals engaged in the discovery and development of new therapeutics.

References

An In-depth Technical Guide to 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

CAS Number: 22224-41-5

This technical guide provides a comprehensive overview of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, primary applications, and relevant experimental considerations.

Chemical and Physical Properties

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a modified carbohydrate characterized by the presence of three benzoyl protective groups.[1] These groups enhance the compound's stability and reactivity, making it a valuable reagent in various synthetic pathways.[1] The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 22224-41-5 |

| Molecular Formula | C₂₆H₂₂O₈[2][3][4] |

| Molecular Weight | 462.45 g/mol [2][3][4] |

| Melting Point | 125-129 °C[5], 138.0 to 142.0 °C[6] |

| Boiling Point | 629.6 °C at 760 mmHg[5] |

| Appearance | White to almost white powder or crystal[6] |

| Purity | ≥97.0% (HPLC)[6], ≥98%[4][5] |

| Storage Temperature | 2°C - 8°C[2], 4°C[4][5] |

| SMILES | O=C(C1=CC=CC=C1)OC[C@H]2O--INVALID-LINK----INVALID-LINK--[C@@H]2OC(C4=CC=CC=C4)=O[4] |

| InChI Key | HUHVPBKTTFVAQF-OTANADJBSA-N[5] |

Core Applications in Research and Development

The strategic placement of benzoyl groups makes this ribofuranose derivative an essential building block in several areas of chemical and pharmaceutical research.

-

Nucleoside Synthesis: The compound is a critical starting material and intermediate for the synthesis of a wide array of nucleosides.[1][3] These synthetic nucleosides are foundational to the development of antiviral and anticancer therapeutic agents.[1]

-

Glycoscience: It is employed in the preparation of glycosides and other complex carbohydrates. The benzoyl groups serve as protecting groups for the hydroxyl functions, allowing for selective chemical modifications at other positions, which is a crucial step in advancing glycoscience.[1]

-

Biochemical Research: Researchers utilize this compound in studies of carbohydrate chemistry to better understand the structure and function of ribonucleic acids (RNA).[1]

-

Drug Development: Beyond nucleoside synthesis, it plays a role in the creation of prodrugs designed to improve bioavailability and therapeutic effectiveness. Its utility in targeted drug delivery systems is also an area of active research.[1]

Caption: Applications of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

Experimental Protocols and Methodologies

While detailed proprietary synthesis methods are often unpublished, the general chemical pathways are well-established in organic chemistry literature. The use of this compound typically involves its role as a glycosyl donor or a precursor to one.

General Workflow for Nucleoside Synthesis

1,3,5-Tri-O-benzoyl-α-D-ribofuranose serves as a precursor to activated ribose species required for coupling with nucleobases. A common strategy involves converting the anomeric hydroxyl group into a better leaving group (e.g., a halide or acetate) to facilitate the crucial glycosylation step.

The conversion of the free hydroxyl group at the 2-position can also be a key step for creating further derivatives. For instance, oxidation of this hydroxyl group can precede the introduction of other functionalities.[7]

Caption: Generalized workflow for nucleoside synthesis.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose and its reaction products. While a full dataset is proprietary to manufacturers, typical expected data is available.

| Spectroscopic Method | Observed Data |

| ¹H NMR | A complex spectrum is expected. Aromatic protons from the benzoyl groups typically appear in the δ 7.4–8.0 ppm range. Protons on the ribose core would be observed between δ 4.0–5.2 ppm.[8] |

| ¹³C NMR | Data is available from suppliers upon request for structural confirmation. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 462.45. A characteristic fragment ion for the benzoyl group (C₆H₅CO⁺) is commonly observed at m/z 105.[8] |

| Infrared (IR) | Characteristic peaks for C=O (ester) and C-O stretching would be prominent. |

Note: Specific NMR shift values can vary based on the solvent and instrument used. The data cited for NMR and MS may refer to a closely related methylated derivative.[8]

Safety and Handling

Proper handling of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is essential in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).

| Safety Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coat to prevent skin exposure.[9] |

| Handling | Avoid contact with skin, eyes, or clothing. Prevent ingestion and inhalation. Avoid the formation of dust.[9] Ensure adequate ventilation.[9] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][9] |

| First Aid (Inhalation) | Move the person into fresh air. If not breathing, give artificial respiration. |

| First Aid (Skin Contact) | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[10] |

| First Aid (Eye Contact) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| First Aid (Ingestion) | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Disclaimer: This guide is intended for informational purposes for a research audience. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3,5-Tri-O-benzoyl-a-D-ribofuranose | 22224-41-5 | MT04028 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose 22224-41-5 | TCI AMERICA [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose | 68045-07-8 | Benchchem [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 1,3,5-Tri-O-benzoyl-a-D-ribofuranose: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tri-O-benzoyl-a-D-ribofuranose is a pivotal carbohydrate derivative extensively utilized in the fields of organic synthesis and medicinal chemistry. As a protected form of D-ribose, it serves as a crucial building block in the synthesis of various nucleoside analogues, which are the cornerstones of numerous antiviral and anticancer therapies. The benzoyl protecting groups enhance the stability of the ribofuranose ring and facilitate stereoselective reactions at the anomeric center, making it an indispensable intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the physical properties, experimental protocols for synthesis and characterization, and its significant role in drug development.

Physical Properties of this compound

The physical characteristics of this compound are critical for its handling, storage, and application in synthetic chemistry. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₂₂O₈ | [1] |

| Molecular Weight | 462.45 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 125-142 °C | |

| Optical Rotation | +82.0° to +88.0° (c=1, CHCl₃) | |

| Solubility | Slightly soluble in chloroform and ethyl acetate. Insoluble in water. | |

| Storage Conditions | Store at 0-8 °C in a dry place. | [1] |

Experimental Protocols

Synthesis of this compound from D-Ribose

The synthesis of this compound from D-ribose involves the protection of the hydroxyl groups with benzoyl chloride. While the direct synthesis of the α-anomer can be challenging to achieve with complete stereoselectivity, the following protocol is a representative method adapted from procedures for similar benzoylated ribofuranose derivatives.

Materials:

-

D-ribose

-

Anhydrous pyridine

-

Benzoyl chloride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-ribose in anhydrous pyridine.

-

Benzoylation: Cool the solution in an ice bath (0 °C). Slowly add benzoyl chloride dropwise to the stirred solution. The molar ratio of benzoyl chloride to D-ribose should be in excess (e.g., 3.5 to 4 equivalents) to ensure complete benzoylation.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography. A gradient of ethyl acetate in hexane is typically used as the eluent to separate the desired product from byproducts. The α-anomer is generally less polar and will elute before the β-anomer.

-

Recrystallization: Further purify the collected fractions containing the α-anomer by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure this compound as a white crystalline solid.

Characterization Protocols

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water is a typical mobile phase. The exact gradient will depend on the specific column and system but can start from a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 90%) over a period of 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 230 nm or 254 nm is suitable due to the presence of the benzoyl groups.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this compound.

-

¹H NMR (400 or 500 MHz): The spectrum will show characteristic signals for the aromatic protons of the benzoyl groups (typically in the range of 7.2-8.2 ppm) and the protons of the ribofuranose ring. The anomeric proton (H-1) of the α-anomer will appear as a distinct signal, and its chemical shift and coupling constant are key for confirming the stereochemistry.

-

¹³C NMR (100 or 125 MHz): The spectrum will display signals for the carbonyl carbons of the benzoyl groups (around 165-166 ppm), the aromatic carbons, and the carbons of the ribofuranose ring.

Role in Drug Development: A Key Intermediate in Nucleoside Synthesis

This compound is a cornerstone in the synthesis of a wide array of nucleoside analogues with therapeutic potential. The benzoyl groups serve as effective protecting groups for the hydroxyl functions of the ribose sugar, allowing for precise chemical modifications at the anomeric carbon (C1'). This is particularly crucial in glycosylation reactions, where a nucleobase is coupled to the ribose moiety to form the nucleoside. The stereochemistry at the anomeric center is critical for the biological activity of the resulting nucleoside, and the use of protected ribofuranose derivatives like this one allows for greater control over the formation of the desired β-anomer in many synthetic routes.

A prominent example of its application is in the synthesis of antiviral drugs. The general workflow involves the coupling of a protected ribose derivative with a nucleobase, followed by deprotection to yield the final nucleoside.

Caption: General workflow for the synthesis of nucleoside analogues.

Conclusion

This compound is a fundamentally important molecule in the synthesis of modified nucleosides for drug discovery and development. Its well-defined physical properties and the established protocols for its synthesis and characterization make it a reliable and versatile starting material. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this compound's chemistry is essential for the design and execution of efficient synthetic routes to novel therapeutic agents. The continued exploration of its reactivity and applications will undoubtedly lead to the discovery of new and improved drugs to combat a range of diseases.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

This technical guide provides a comprehensive overview of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, a key intermediate in carbohydrate chemistry and nucleoside synthesis. This document details its chemical and physical properties, applications in drug development, and illustrative experimental protocols.

Core Chemical and Physical Properties

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a modified carbohydrate that serves as a crucial building block in the synthesis of various biologically active molecules.[1] Its benzoyl groups act as protecting groups for the hydroxyls of the ribofuranose ring, enhancing its stability and allowing for selective chemical modifications, which is critical in the development of therapeutic agents and targeted drug delivery systems.[2]

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 462.45 g/mol | [1][2][3][4] |

| Molecular Formula | C₂₆H₂₂O₈ | [1][2][3][4][5] |

| CAS Number | 22224-41-5 | [2][3][5][6] |

| Melting Point | 127 °C to 142 °C | [1][5][6][7] |

| Appearance | White crystalline powder | [2] |

| Purity | ≥97% (HPLC) | [2][3][7] |

| Optical Rotation | +82.0 to +88.0 deg (c=1, CHCl₃) | [7] |

| Storage Conditions | 0-8 °C | [1][2] |

| Synonyms | α-D-Ribofuranose 1,3,5-tribenzoate | [2][3][6] |

Applications in Research and Drug Development

The primary utility of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose lies in its role as a versatile intermediate in organic synthesis.[2] Its applications are central to several areas of pharmaceutical and biochemical research:

-

Nucleoside Synthesis : It is a fundamental starting material for the synthesis of a wide range of nucleosides.[2][6] These synthetic nucleosides are essential for the development of antiviral and anticancer drugs.[2]

-

Biochemical Research : The compound is utilized in studies related to carbohydrate chemistry, aiding researchers in understanding the structure and function of ribonucleic acids (RNA).[2]

-

Glycoscience : It is employed in the preparation of glycosides and other complex carbohydrates, contributing to advancements in the field.[2]

-

Drug Delivery : The ability to selectively modify the ribose structure after deprotection makes it valuable in creating prodrugs that can enhance bioavailability and therapeutic efficacy.[2]

The general workflow for its use in creating therapeutic nucleoside analogs is depicted below.

Experimental Protocols

While specific protocols for the direct synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose are proprietary, the synthesis of the closely related and widely used intermediate, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, provides a clear example of the chemistry involved. The process generally includes glycosylation, benzoylation, and acetylation steps.[8]

Illustrative Synthesis of a Ribofuranose Intermediate

The following protocol is based on patented industrial synthesis methods for 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose, demonstrating a typical workflow starting from ribose.[9]

Step 1: Glycosylation (Methylation)

-

A reactor containing methyl alcohol (100 ml) is cooled to 0–5 °C.

-

Thionyl chloride (5 ml) is added, and the mixture is stirred for 10-15 minutes.

-

D-ribose (10 g) is added to the flask.

-

The reaction is stirred and maintained at 0–5 °C for 8 hours to facilitate the methylation reaction.[9]

Step 2: Benzoylation

-

Following the methylation period, ethyl acetate (150 ml), pyridine (5 ml), and potassium carbonate (30 g) are added to the flask.

-

The mixture is heated to 60–70 °C.

-

Over a period of 99 minutes, benzyl chloride (30 ml) is added intermittently.

-

The reaction is allowed to continue for an additional 4 to 8 hours.[9]

-

The resulting solid, a non-acetylated ribose benzyl glycoside, is isolated by neutralizing the solution with sulfuric acid and filtering the precipitate.[9]

Step 3: Acetylation

-

The isolated benzyl ribose glycoside is placed in a separate flask.

-

Glacial acetic acid and acetic anhydride are added while maintaining a temperature between -5 and 5 °C.

-

The mixture is stirred for 5 hours.

-

The final product, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose, is obtained after recrystallization with ethyl alcohol and isolation via filtration.[9]

The logical flow of this multi-step synthesis is illustrated in the diagram below.

References

- 1. 1,3,5-Tri-O-benzoyl-a-D-ribofuranose | 22224-41-5 | MT04028 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. a- D -Ribofuranose 1,3,5-tribenzoate 97 22224-41-5 [sigmaaldrich.com]

- 4. dextrauk.com [dextrauk.com]

- 5. mpbio.com [mpbio.com]

- 6. mpbio.com [mpbio.com]

- 7. 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose 22224-41-5 | TCI AMERICA [tcichemicals.com]

- 8. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 9. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

The Benzoyl Group: A Cornerstone in Ribofuranose Chemistry for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, particularly in the synthesis of nucleoside analogues and other carbohydrate-based therapeutics, the judicious selection and application of protecting groups are paramount. Among the arsenal of available protecting groups, the benzoyl (Bz) group has established itself as a versatile and indispensable tool in ribofuranose chemistry. Its unique combination of stability, ease of introduction and removal, and its profound influence on the stereochemical outcome of glycosylation reactions have made it a cornerstone in the development of numerous antiviral and anticancer agents. This technical guide provides a comprehensive overview of the role of benzoyl protecting groups in ribofuranose chemistry, detailing experimental protocols, quantitative data, and key strategic applications.

The Strategic Importance of Benzoyl Protecting Groups

The utility of the benzoyl group in ribofuranose chemistry stems from several key properties:

-

Stereodirecting Influence: The 2-O-benzoyl group is renowned for its ability to direct the formation of 1,2-trans-glycosidic bonds through a mechanism known as neighboring group participation. This stereochemical control is crucial for the synthesis of biologically active β-ribonucleosides.

-

Robustness and Orthogonality: Benzoyl esters exhibit significant stability across a wide range of reaction conditions, including those used for the introduction and removal of other common protecting groups like silyl ethers (e.g., TBDMS) and acetals. This orthogonality is essential for complex, multi-step synthetic strategies.[][2]

-

Ease of Introduction and Removal: Benzoylation is typically achieved under mild conditions using benzoyl chloride in the presence of a base like pyridine.[3][4] Deprotection is also straightforward, commonly accomplished by basic hydrolysis with reagents such as sodium methoxide in methanol (Zemplén deacylation) or ammonia in methanol.[5][6][7]

Key Applications in Drug Synthesis

The strategic deployment of benzoyl protecting groups has been instrumental in the synthesis of several life-saving drugs. A prime example is the antiviral drug Sofosbuvir , a key therapeutic for Hepatitis C. While the final drug molecule does not contain a benzoyl group, its synthesis has involved intermediates where hydroxyl groups of the ribofuranose moiety were protected as benzoates.[8][9][10] Similarly, in the synthesis of various other nucleoside analogues, benzoyl groups play a critical role in controlling stereochemistry and protecting reactive hydroxyls during key transformations.[5]

Experimental Protocols

Detailed and reliable experimental protocols are the bedrock of successful synthetic chemistry. The following sections provide step-by-step methodologies for the introduction and removal of benzoyl groups in ribofuranose derivatives.

Benzoylation of Ribofuranose Derivatives

The most common method for the benzoylation of hydroxyl groups in ribofuranose is the use of benzoyl chloride in the presence of pyridine.

Protocol 1: Per-O-benzoylation of a Ribofuranoside

-

Dissolution: Dissolve the ribofuranoside (1.0 eq) in anhydrous pyridine (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1-1.2 eq per hydroxyl group) to the cooled solution. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly add cold water or a saturated aqueous solution of sodium bicarbonate to quench the excess benzoyl chloride.

-

Extraction: Extract the mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the pure benzoylated ribofuranose derivative.

Table 1: Representative Yields for Benzoylation of Ribofuranose Derivatives

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Methyl α-D-ribofuranoside | Benzoyl chloride, Pyridine, 0 °C to rt, 12h | Methyl 2,3,5-tri-O-benzoyl-α-D-ribofuranoside | >90 | Adapted from[11] |

| 1-O-Acetyl-D-ribofuranose | Benzoyl chloride, Pyridine, 0 °C to rt, 16h | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 85-95 | Adapted from[11] |

| Various diols and carbohydrates | 1-Benzoylimidazole, DBU, MeCN, 50 °C, 8h | Regioselectively benzoylated products | 60-96 | [12] |

Debenzoylation of Ribofuranose Derivatives

The removal of benzoyl groups is typically achieved under basic conditions. The Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol, is a widely used and efficient method.

Protocol 2: Debenzoylation using Sodium Methoxide in Methanol (Zemplén Conditions)

-

Dissolution: Dissolve the benzoylated ribofuranoside (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stirrer.

-

Addition of Sodium Methoxide: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M solution, 0.1 eq).

-

Reaction: Stir the reaction at room temperature. The reaction is typically fast and can be monitored by TLC.

-

Neutralization: Upon completion, neutralize the reaction mixture by adding an acidic ion-exchange resin (e.g., Amberlite IR-120 H+) until the pH is neutral.

-

Filtration and Concentration: Filter off the resin and wash it with methanol. Combine the filtrate and washings and concentrate under reduced pressure.

-

Purification: The resulting deprotected ribofuranoside is often pure enough for the next step, but can be further purified by silica gel chromatography if necessary.[6][13]

Protocol 3: Debenzoylation using Ammonia in Methanol

-

Preparation of Reagent: Prepare a solution of ammonia in methanol by bubbling ammonia gas through anhydrous methanol at 0 °C until saturation is reached.

-

Reaction: Dissolve the benzoylated nucleoside in the methanolic ammonia solution.

-

Incubation: Seal the reaction vessel and let it stand at room temperature for 12-24 hours.

-

Concentration: Remove the solvent under reduced pressure to obtain the deprotected nucleoside.

-

Purification: Purify the product as needed by crystallization or chromatography.[5][7]

Table 2: Representative Yields for Debenzoylation of Ribofuranosides

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | NaOMe (cat.), MeOH, rt, 1h | 1-O-Acetyl-D-ribofuranose | >95 | Adapted from[6] |

| N-Benzoyl-2',3',5'-tri-O-benzoyl-adenosine | NH₃/MeOH, rt, 24h | Adenosine | >90 | Adapted from[5] |

| Fully acylated ribonucleosides | Hydroxylaminium acetate, Pyridine | 2'-O-deacylated ribonucleosides | 61-74 | [14] |

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of neighboring group participation by the 2-O-benzoyl group.

Caption: A typical experimental workflow for ribonucleoside synthesis using benzoyl protecting groups.

Caption: Logical relationship of orthogonal deprotection of silyl and benzoyl groups.

Conclusion

The benzoyl protecting group remains a powerful and reliable tool in the synthesis of complex ribofuranose-containing molecules. Its ability to direct stereochemistry, coupled with its robust nature and straightforward manipulation, ensures its continued prominence in the fields of medicinal chemistry and drug development. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively harness the full potential of the benzoyl group in their synthetic endeavors, ultimately contributing to the discovery of novel therapeutics.

References

- 2. alchemyst.co.uk [alchemyst.co.uk]

- 3. Benzoylation - Unacademy [unacademy.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]

- 6. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

1,3,5-Tri-O-benzoyl-a-D-ribofuranose solubility in common organic solvents

Technical Guide on the Solubility of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a key intermediate in the synthesis of various nucleosides and nucleotides, which are fundamental for the development of antiviral and anticancer drugs.[1] Its unique structure, featuring three bulky benzoyl protecting groups, significantly influences its physical properties, most notably its solubility in organic solvents. Understanding this solubility profile is critical for its application in synthetic chemistry, purification, and formulation development.

This technical guide provides a comprehensive overview of the solubility of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. While precise quantitative solubility data is not extensively available in published literature, this document compiles qualitative solubility information and presents a standardized experimental protocol for its quantitative determination.

Qualitative Solubility Profile

The molecular structure of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, with its large nonpolar benzoyl groups, governs its solubility, making it generally soluble in nonpolar organic solvents and sparingly soluble in polar solvents. The principle of "like dissolves like" is a key determinant of its behavior.[2]

Table 1: Qualitative Solubility of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Rationale |

| Halogenated | Dichloromethane (DCM) | Soluble | Nonpolar nature aligns with the benzoyl groups. |

| Chloroform | Soluble | Similar polarity to DCM. | |

| Ethers | Diethyl Ether | Sparingly Soluble | Less polar than esters but can dissolve the compound. |

| Tetrahydrofuran (THF) | Soluble | Effective solvent for a range of polarities. | |

| Esters | Ethyl Acetate (EtOAc) | Soluble | Often used in purification (e.g., column chromatography). |

| Aromatics | Toluene | Soluble | Nonpolar aromatic nature interacts well with benzoyl rings. |

| Benzene | Soluble | Similar to toluene. | |

| Ketones | Acetone | Soluble | Aprotic polar solvent capable of dissolving the compound. |

| Alcohols | Methanol (MeOH) | Sparingly Soluble | Polarity of the hydroxyl group reduces solubility. |

| Ethanol (EtOH) | Sparingly Soluble | Slightly less polar than methanol, but still limited solubility. | |

| Aprotic Polar | Dimethylformamide (DMF) | Soluble | Strong aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Strong aprotic solvent, often used for stock solutions.[3][4] | |

| Hydrocarbons | Hexanes / Heptane | Insoluble | Highly nonpolar, often used as an anti-solvent for precipitation. |

| Aqueous | Water | Insoluble | The hydrophobic nature of the molecule prevents dissolution.[2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The shake-flask method is considered a reliable and widely used technique for determining thermodynamic (equilibrium) solubility.[5]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is accurately measured.

Materials and Equipment

-

1,3,5-Tri-O-benzoyl-α-D-ribofuranose (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Methodology: Shake-Flask Protocol

-

Preparation: Add an excess amount of crystalline 1,3,5-Tri-O-benzoyl-α-D-ribofuranose to a vial. The excess solid should be clearly visible to ensure saturation is achieved.[5]

-

Solvent Addition: Add a precisely measured volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.[7]

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.[6]

-

Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Visualized Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for quantitative solubility determination using the shake-flask method.

References

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. quora.com [quora.com]

The Stereochemical Landscape of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, a pivotal intermediate in the synthesis of a wide array of nucleoside analogs with therapeutic potential. This document delves into the molecule's structural features, conformational analysis, and its critical role in the development of antiviral and anticancer agents.

Core Stereochemical Features

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a derivative of D-ribose, a pentose sugar that forms the backbone of RNA. The stereochemistry of this molecule is defined by the spatial arrangement of its substituents around the furanose ring.

The "D" designation indicates the configuration at the stereocenter furthest from the anomeric carbon (C1), which is C4. In D-ribose, the hydroxyl group at C4 is on the right in the Fischer projection. The "α" (alpha) designation specifies the orientation of the substituent at the anomeric carbon (C1). In the α-anomer of a D-sugar, the substituent at C1 is on the opposite face of the ring from the CH₂OH group (at C4).

The IUPAC name for this compound is [(2R,3R,4R)-3,5-bis(benzoyloxy)-4-hydroxyoxolan-2-yl]methyl benzoate. The absolute configuration of the chiral centers in the ribofuranose ring is (2R, 3R, 4R). The benzoyl groups at positions 1, 3, and 5 serve as protecting groups, enhancing the compound's stability and allowing for selective modifications at the 2'-position, a common site for alterations in the development of nucleoside analogs.

Conformational Analysis

The five-membered furanose ring of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is not planar and exists in a dynamic equilibrium between two primary puckered conformations: C2'-endo and C3'-endo. This puckering is crucial as it dictates the overall three-dimensional shape of the molecule and, consequently, the nucleosides derived from it.

-

C3'-endo (North, N-type) conformation: In this arrangement, the C3' atom is displaced on the same side as the C5' substituent relative to the plane formed by C1', C2', C4', and the ring oxygen. This conformation is characteristic of A-form nucleic acids like double-stranded RNA.

-

C2'-endo (South, S-type) conformation: Here, the C2' atom is displaced on the same side as the C5' substituent. This conformation is predominantly found in B-form DNA.

Quantitative Physicochemical and Spectroscopic Data

Precise quantitative data is essential for the characterization and quality control of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose in a research and development setting.

| Property | Value | Reference |

| CAS Number | 22224-41-5 | |

| Molecular Formula | C₂₆H₂₂O₈ | |

| Molecular Weight | 462.45 g/mol | |

| Melting Point | 138-142 °C | |

| Optical Rotation | +82.0 to +88.0° (c=1, CHCl₃) |

Expected NMR Spectroscopic Data:

While a dedicated spectrum for 1,3,5-Tri-O-benzoyl-α-D-ribofuranose was not found, the following table presents expected chemical shifts based on data from structurally similar compounds like 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose.[1] The anomeric proton (H1') of the α-anomer is anticipated to appear as a doublet at a lower field compared to the β-anomer.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | |||

| H1' | ~6.0 - 6.4 | d | The chemical shift is sensitive to the anomeric configuration. |

| H2' | ~4.5 - 4.9 | m | The hydroxyl group at this position is available for further reaction. |

| H3' | ~5.2 - 5.6 | m | Benzoylated position. |

| H4' | ~4.3 - 4.7 | m | |

| H5', H5'' | ~4.4 - 4.8 | m | Benzoylated position. |

| Aromatic | ~7.3 - 8.1 | m | Protons of the three benzoyl groups. |

| ¹³C | |||

| C1' | ~95 - 100 | Anomeric carbon. | |

| C2' | ~70 - 75 | Carbon bearing the free hydroxyl group. | |

| C3' | ~72 - 77 | ||

| C4' | ~80 - 85 | ||

| C5' | ~63 - 68 | ||

| Carbonyl | ~165 - 167 | Carbonyl carbons of the benzoyl groups. | |

| Aromatic | ~128 - 134 | Aromatic carbons of the benzoyl groups. |

Experimental Protocols

The synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a critical process for its application in drug discovery. While the full text for a specific stereocontrolled synthesis was not retrieved, a representative protocol can be adapted from the well-established methodologies for the synthesis of similar benzoylated ribofuranose derivatives. The following is a plausible experimental protocol.

Representative Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose:

This multi-step synthesis starts from D-ribose and involves the formation of a methyl glycoside, followed by benzoylation and subsequent removal of the anomeric methyl group to yield the target compound.

Step 1: Synthesis of Methyl D-ribofuranoside

-

Suspend D-ribose in anhydrous methanol.

-

Add a catalytic amount of a strong acid (e.g., acetyl chloride or a sulfonic acid resin).

-

Stir the mixture at room temperature until the D-ribose has completely dissolved and TLC analysis indicates the formation of the methyl ribofuranoside.

-

Neutralize the reaction with a base (e.g., sodium bicarbonate or pyridine).

-

Remove the solvent under reduced pressure to obtain the crude methyl D-ribofuranoside as a mixture of anomers.

Step 2: Benzoylation

-

Dissolve the crude methyl D-ribofuranoside in a suitable solvent such as pyridine.

-

Cool the solution in an ice bath.

-

Add benzoyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

-

Quench the reaction by adding water or ice.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside.

Step 3: Anomeric Deprotection and Benzoylation

-

The selective removal of the anomeric methyl group and subsequent benzoylation at the C1 position to favor the α-anomer can be challenging and requires specific conditions that promote thermodynamic control. One approach involves acidic hydrolysis of the methyl glycoside followed by a controlled benzoylation.

-

Alternatively, a stereocontrolled glycosylation reaction starting from a suitable ribofuranosyl donor can be employed to directly install the α-benzoyl group.

Purification: The final product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the pure 1,3,5-Tri-O-benzoyl-α-D-ribofuranose are combined and the solvent is evaporated to yield the product as a white solid.

Visualization of Synthetic and Mechanistic Pathways

The primary utility of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is as a precursor for nucleoside analogs. The following diagrams illustrate its central role in the synthesis of a hypothetical antiviral drug and the subsequent mechanism of action of that drug.

Caption: Synthetic workflow for an antiviral nucleoside analog.

Caption: Mechanism of action for a hypothetical antiviral drug.

Conclusion

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a cornerstone molecule in medicinal chemistry, particularly in the realm of nucleoside-based therapeutics. Its well-defined stereochemistry and the conformational preferences of its furanose ring are critical determinants of the biological activity of the final drug products. A thorough understanding of its synthesis, characterization, and stereochemical properties, as outlined in this guide, is paramount for researchers and scientists dedicated to the development of next-generation antiviral and anticancer agents. The strategic use of this intermediate will undoubtedly continue to fuel innovations in drug discovery.

References

An In-depth Technical Guide on the Stability and Degradation Profile of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose, a key intermediate in the synthesis of nucleoside analogues and other carbohydrate-based therapeutics. Understanding the stability of this compound is critical for optimizing reaction conditions, storage, and handling, thereby ensuring the integrity and purity of final drug products.

Introduction

This compound is a protected form of D-ribose, where the hydroxyl groups at positions 1, 3, and 5 are masked with benzoyl esters. These protecting groups enhance the compound's stability under certain conditions and allow for selective modifications at other positions of the ribose ring.[1] However, the lability of these ester linkages under other conditions dictates the compound's degradation profile. This guide explores the chemical and enzymatic degradation pathways of this compound, providing available quantitative data and detailed experimental protocols.

Chemical Stability and Degradation

The stability of the benzoyl ester linkages in this compound is highly dependent on the pH of the environment. Generally, benzoyl groups are stable under neutral and acidic conditions but are readily cleaved under basic conditions.

Stability in Acidic and Neutral Conditions

Degradation in Basic Conditions (Saponification)

The primary degradation pathway for this compound is through saponification of the benzoyl ester linkages under basic conditions. This process, often referred to as Zemplén deacylation when using a catalytic amount of sodium methoxide in methanol, is a transesterification reaction that yields the deprotected ribose and methyl benzoate.

Table 1: Conditions for Base-Catalyzed Debenzoylation

| Reagent(s) | Solvent(s) | Temperature | Reaction Time | Notes |

| Sodium methoxide (catalytic) | Methanol | Room Temperature | 1 - 4 hours | The most common and mild method for debenzoylation. |

| Sodium hydroxide | Methanol/Water | Room Temperature | Varies | Can be used, but may be harsher and lead to side reactions. |

| Ammonia | Methanol | Room Temperature | Varies | A milder alternative to sodium methoxide. |

Experimental Protocol: Zemplén Debenzoylation of this compound

This protocol describes the removal of the benzoyl protecting groups from this compound using the Zemplén conditions.

Materials:

-

This compound

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (NaOMe) solution (e.g., 0.5 M in MeOH) or solid sodium metal

-

Dowex® 50WX8 (H+ form) resin or Amberlite® IR120 (H+ form) resin

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing solvent (e.g., Ethyl acetate/Hexane mixture)

-

TLC visualization agent (e.g., p-anisaldehyde stain or UV light)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of sodium methoxide solution (typically 0.1 to 0.5 equivalents). If using solid sodium, add a small piece to the methanol to generate sodium methoxide in situ.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC. The product (D-ribose) will have a much lower Rf value than the starting material.

-

Once the reaction is complete (typically when the starting material spot has disappeared), neutralize the reaction mixture by adding an acidic ion-exchange resin (e.g., Dowex® 50WX8, H+ form).

-

Stir the mixture for 15-30 minutes, then filter to remove the resin.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deprotected D-ribose.

-

The crude product can be further purified by recrystallization or chromatography if necessary.

Monitoring the Reaction:

-

TLC Analysis: Spot the reaction mixture on a silica gel TLC plate alongside the starting material. Develop the plate in a suitable solvent system (e.g., 1:1 Ethyl acetate/Hexane). Visualize the spots under UV light (the benzoylated compound is UV active) and/or by staining with p-anisaldehyde solution followed by heating. The disappearance of the starting material spot and the appearance of a new, more polar spot at a lower Rf indicates the progress of the reaction.

Enzymatic Degradation

Enzymatic methods offer a milder and often more selective alternative to chemical deprotection. Lipases and esterases are the primary enzymes used for the hydrolysis of ester bonds in carbohydrate derivatives.

While specific studies on the enzymatic degradation of this compound are limited, research on the enzymatic hydrolysis of acetylated D-ribose derivatives suggests that enzymes like porcine pancreatic lipase (PPL) and porcine liver esterase (PLE) can regioselectively deacetylate the anomeric center. It is plausible that similar enzymes could be effective for the debenzoylation of this compound.

Table 2: Potential Enzymes for the Degradation of this compound

| Enzyme Class | Specific Enzyme (Example) | Source | Optimal pH | Optimal Temperature (°C) |

| Lipase | Porcine Pancreatic Lipase (PPL) | Sus scrofa | ~7-8 | 37-40 |

| Lipase | Candida antarctica Lipase B (CALB) | Pseudozyma antarctica | ~7 | 40-50 |

| Esterase | Porcine Liver Esterase (PLE) | Sus scrofa | ~8 | 25-37 |

Experimental Protocol: General Procedure for Enzymatic Debenzoylation

This protocol provides a general framework for the enzymatic hydrolysis of the benzoyl esters of this compound. Optimization of the specific enzyme, pH, temperature, and reaction time will be necessary.

Materials:

-

This compound

-

Selected lipase or esterase (e.g., PPL, CALB, or PLE)

-

Phosphate buffer solution (e.g., 0.1 M, pH 7-8)

-

Organic co-solvent (e.g., acetone, tetrahydrofuran) if needed to improve substrate solubility

-

Analytical HPLC system

-

Standard laboratory glassware

Procedure:

-

Prepare a solution or suspension of this compound in the appropriate phosphate buffer. An organic co-solvent may be added to aid solubility, but its concentration should be kept low to avoid denaturing the enzyme.

-

Add the selected enzyme to the reaction mixture. The enzyme-to-substrate ratio will need to be optimized.

-

Incubate the reaction mixture at the optimal temperature for the chosen enzyme with gentle agitation.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by analytical HPLC.

-

Upon completion, the enzyme can be denatured by heating or removed by filtration (if immobilized).

-

The product can be extracted from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).

-

The organic extracts are then dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

Monitoring the Reaction:

-

HPLC Analysis: An analytical reversed-phase HPLC method can be developed to monitor the disappearance of the starting material and the appearance of the debenzoylated products. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% trifluoroacetic acid) is a common starting point. Detection can be performed using a UV detector at a wavelength where the benzoyl groups absorb (around 230 nm).

Visualization of Degradation Pathways and Workflows

Chemical Degradation Pathway

Caption: Base-catalyzed degradation of this compound.

Experimental Workflow for Chemical Degradation Analysis

Caption: Experimental workflow for Zemplén debenzoylation.

Enzymatic Degradation Pathway

Caption: Enzymatic hydrolysis of this compound.

Conclusion

The stability of this compound is a critical consideration in its application in pharmaceutical synthesis. This guide has outlined the primary degradation pathways, which are predominantly base-catalyzed or enzyme-mediated hydrolysis of the benzoyl ester groups. While the compound exhibits good stability under acidic and neutral conditions, care must be taken to avoid basic environments during storage and in reaction steps where deprotection is not desired. The provided experimental protocols offer a starting point for researchers to perform and monitor the debenzoylation of this important synthetic intermediate. Further research to quantify the kinetics of degradation under various conditions would be beneficial for the development of robust and well-controlled synthetic processes.

References

The Cornerstone of Nucleoside Synthesis: A Technical Guide to 1,3,5-Tri-O-benzoyl-a-D-ribofuranose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose, a pivotal intermediate in the synthesis of a wide array of nucleoside analogues that are fundamental to the development of antiviral and anticancer therapeutics. This document details its chemical identity, physicochemical properties, synthesis protocols, and its critical role in glycosylation reactions for drug discovery.

Chemical Identity and Synonyms

This compound is a protected derivative of D-ribose, where the hydroxyl groups at positions 1, 3, and 5 are masked by benzoyl groups. This protection strategy is crucial for directing the stereochemistry of subsequent glycosylation reactions, primarily yielding the desired β-anomer in nucleoside synthesis. A comprehensive list of its synonyms and chemical identifiers is provided in Table 1 for unambiguous identification and cross-referencing in chemical databases and literature.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier |

| Systematic Name | [(2R,3S,4R,5R)-3,5-bis(benzoyloxy)-4-hydroxyoxolan-2-yl]methyl benzoate |

| Common Synonyms | 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose |

| α-D-Ribofuranose, 1,3,5-tribenzoate | |

| 1,3,5-Tribenzoyl-α-D-ribofuranose | |

| a-D-Ribofuranose 1,3,5-tribenzoate | |

| CAS Number | 22224-41-5[1] |

| PubChem CID | 11005061 |

| Beilstein Registry Number | 98446[1] |

| MDL Number | MFCD00080818 |

| EC Number | 606-957-6 |

| DSSTox Substance ID | DTXSID601294785 |

Physicochemical and Spectroscopic Data

The benzoyl protecting groups render the molecule soluble in common organic solvents and amenable to standard purification techniques like column chromatography. Key physicochemical and spectroscopic data are summarized in Table 2, providing researchers with essential parameters for characterization and quality control.

Table 2: Quantitative Data for this compound

| Property | Value |

| Molecular Formula | C₂₆H₂₂O₈ |

| Molecular Weight | 462.45 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 132-142 °C[1] |

| Optical Rotation [α]20/D | +85.0° (c = 1 in chloroform) |

| Purity (HPLC) | ≥ 98% |

| ¹H NMR (CDCl₃, ppm) | δ 7.4–8.0 (m, aromatic protons), δ 4.0–5.2 (m, ribose protons) |

| ¹³C NMR (CDCl₃, ppm) | δ 165–170 (benzoyl carbonyls) |

| FT-IR (cm⁻¹) | ~1700 (C=O, benzoyl), ~1100–1250 (C-O, ethers), ~700–800 (C-H, aromatic) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the synthesis of nucleosides, a cornerstone in the development of antiviral and anticancer drugs.[1]

Synthesis of this compound

The preparation of this compound typically involves the benzoylation of D-ribose. While the direct synthesis of the α-anomer can be challenging, a common approach involves the preparation of a mixture of anomers followed by separation, or the synthesis of a related precursor that favors the α-configuration. The following is a general protocol adapted from the synthesis of similar acylated ribofuranoses.

Materials:

-

D-ribose

-

Pyridine (anhydrous)

-

Benzoyl chloride

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Suspend D-ribose in anhydrous pyridine and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred suspension. The amount of benzoyl chloride should be in slight excess relative to the hydroxyl groups to be protected.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water, followed by dilution with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the desired this compound.

Nucleoside Synthesis via Vorbrüggen Glycosylation

This compound, or more commonly its 1-O-acetylated derivative, is a key glycosyl donor in the Vorbrüggen (Silyl-Hilbert-Johnson) reaction for the synthesis of nucleosides.[2] This method involves the coupling of a silylated nucleobase with the protected ribose in the presence of a Lewis acid.[2]

Materials:

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (can be synthesized from the title compound)

-

Pyrimidine or purine base (e.g., uracil, thymine, N⁶-benzoyladenine)

-

N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄)

-

Anhydrous acetonitrile or 1,2-dichloroethane

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Methanolic ammonia or sodium methoxide in methanol

-

Silica gel for column chromatography

Procedure:

-

Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend the nucleobase in anhydrous acetonitrile. Add BSA or HMDS and heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated base.

-

Glycosylation Reaction: Cool the solution of the silylated base to room temperature. In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile and add it to the silylated base solution.

-

Cool the reaction mixture to 0 °C and add the Lewis acid (TMSOTf or SnCl₄) dropwise.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and quench by adding it to a stirred solution of saturated sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-